molecular formula C14H10F3NO4S B12999011 2-((3-Formylnaphthalen-2-yl)imino)ethyl trifluoromethanesulfonate

2-((3-Formylnaphthalen-2-yl)imino)ethyl trifluoromethanesulfonate

Cat. No.: B12999011
M. Wt: 345.30 g/mol
InChI Key: KMARQCNVNOQLEC-UHFFFAOYSA-N
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Description

2-((3-Formylnaphthalen-2-yl)imino)ethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C14H10F3NO4S and a molecular weight of 373.31 g/mol . This compound is known for its unique structure, which includes a naphthalene ring system and a trifluoromethanesulfonate group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Formylnaphthalen-2-yl)imino)ethyl trifluoromethanesulfonate typically involves the reaction of 3-formylnaphthalene with ethyl trifluoromethanesulfonate in the presence of a suitable base. The reaction is carried out under controlled conditions, often at low temperatures (2-8°C) to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-((3-Formylnaphthalen-2-yl)imino)ethyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoromethanesulfonate group under mild conditions.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, alcohols, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((3-Formylnaphthalen-2-yl)imino)ethyl trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Formylnaphthalen-2-yl)imino)ethyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The naphthalene ring system can participate in π-π interactions and other non-covalent interactions, making it useful in molecular recognition and binding studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Formylnaphthalen-2-yl)imino)ethyl methanesulfonate
  • 2-((3-Formylnaphthalen-2-yl)imino)ethyl tosylate
  • 2-((3-Formylnaphthalen-2-yl)imino)ethyl mesylate

Uniqueness

2-((3-Formylnaphthalen-2-yl)imino)ethyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it a valuable reagent in organic synthesis and various chemical transformations.

Properties

Molecular Formula

C14H10F3NO4S

Molecular Weight

345.30 g/mol

IUPAC Name

2-(3-formylnaphthalen-2-yl)iminoethyl trifluoromethanesulfonate

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)23(20,21)22-6-5-18-13-8-11-4-2-1-3-10(11)7-12(13)9-19/h1-5,7-9H,6H2

InChI Key

KMARQCNVNOQLEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)N=CCOS(=O)(=O)C(F)(F)F

Origin of Product

United States

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